2,4,4-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol characterized by its unique structural properties, which include three methyl groups attached to the second carbon of a hexane backbone. This compound is known for its utility in various chemical processes and industrial applications, making it significant in both synthetic chemistry and material science.
The products formed from these reactions depend on the specific reagents and conditions used, illustrating the compound's versatility in organic synthesis .
Research into the biological activity of 2,4,4-trimethylhexan-2-ol indicates potential antimicrobial properties. Studies have shown that branched-chain alcohols can exhibit antibacterial activity against various pathogens by altering their morphology. This suggests that 2,4,4-trimethylhexan-2-ol may have applications in developing antimicrobial agents .
Several synthesis methods for 2,4,4-trimethylhexan-2-ol are documented:
These synthetic routes are optimized for high yield and purity to meet industrial standards .
The interaction studies of 2,4,4-trimethylhexan-2-ol focus on its effects on biological systems. As an alcohol, it participates in hydrogen bonding and other interactions that influence its reactivity and biological effects. The specific molecular targets and pathways affected by this compound are still under investigation but suggest a complex interplay with cellular mechanisms .
Several compounds share structural similarities with 2,4,4-trimethylhexan-2-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4,4-trimethylhexan-1-ol | C9H20O | Similar branched structure; differs in hydroxyl position. |
| 2,3-dimethylbutan-2-ol | C6H14O | Shorter chain; less branching; different functional group position. |
| 3-methylpentan-1-ol | C6H14O | Linear structure; fewer branches; simpler reactivity profile. |
These compounds highlight the uniqueness of 2,4,4-trimethylhexan-2-ol due to its specific branching and functional group positioning which influence its reactivity and applications .
Catalytic asymmetric synthesis enables the construction of chiral centers with high enantioselectivity, critical for applications requiring optically pure 2,4,4-trimethylhexan-2-ol.
Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenation of ketones to secondary alcohols. For 2,4,4-trimethylhexan-2-ol, the prochiral ketone precursor 3,3,4-trimethylhexan-2-one is hydrogenated using ruthenium catalysts ligated to BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This method achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions.
Reaction Conditions:
The steric bulk of the BINAP ligand ensures preferential binding to one face of the ketone, dictating the configuration of the resulting alcohol.
Organocatalysts, such as chiral oxazaborolidines, facilitate asymmetric reductions of ketones via borane activation. For example, CBS (Corey–Bakshi–Shibata) reduction of 3,3,4-trimethylhexan-2-one produces 2,4,4-trimethylhexan-2-ol with 85% ee.
Mechanistic Insight:
The catalyst forms a chiral boron–oxygen adduct with the ketone, directing hydride delivery from borane to the re or si face. Steric repulsion between the methyl groups and the catalyst’s phenyl rings enhances enantioselectivity.
2,4,4-Trimethylhexan-2-ol represents a tertiary alcohol with a quaternary carbon structure that presents unique challenges for microbial degradation systems [1]. The compound's molecular structure, featuring multiple methyl substituents and a tertiary hydroxyl group, requires specialized enzymatic mechanisms for effective biotransformation [2]. Research has demonstrated that tertiary alcohols with quaternary carbon atoms are typically degraded through three primary pathways: ipso-hydroxylation, desaturase-mediated reactions, and carbocation stabilization mechanisms [3] [1] [2].
The degradation of 2,4,4-trimethylhexan-2-ol follows similar patterns observed in related tertiary alcohol compounds, where the initial enzymatic attack must overcome significant steric hindrance posed by the quaternary carbon center [4] [1]. Studies have shown that bacterial systems capable of metabolizing such compounds have evolved specialized monooxygenase systems that can effectively cleave carbon-carbon bonds adjacent to quaternary carbons [5] [3].
| Pathway Type | Primary Mechanism | Key Enzymes | Bacterial Species | Metabolic Products |
|---|---|---|---|---|
| Ipso-Hydroxylation | Direct oxygen incorporation at tertiary carbon | Monooxygenase systems | Sphingobium xenophagum | Alcohol + quinone derivatives |
| Desaturase-Mediated | Formation of double bond by hydrogen removal | MdpJ desaturase | Aquincola tertiaricarbonis | Unsaturated alcohols |
| Hydroxylation-Oxidation | Sequential hydroxylation and oxidation reactions | Tertiary alcohol monooxygenase | Methylibium petroleiphilum | Diol intermediates |
| Carbocation Stabilization | Cation formation with water incorporation | Ipso-hydroxylation enzymes | Sphingomonas species | Corresponding alcohols |
Ipso-hydroxylation represents the primary mechanism by which aerobic bacteria initiate the degradation of 2,4,4-trimethylhexan-2-ol and similar quaternary carbon-containing compounds [5] [3]. This process involves the direct incorporation of molecular oxygen at the tertiary carbon position, leading to the formation of unstable intermediates that undergo subsequent rearrangement reactions [3] [6].
The ipso-hydroxylation mechanism begins with the activation of molecular oxygen by specialized monooxygenase enzymes, which incorporate one oxygen atom directly onto the quaternary carbon center while reducing the second oxygen atom to water [5] [3]. Research conducted on Sphingobium xenophagum has demonstrated that this process requires the formation of a 4-alkyl-4-hydroxy-cyclohexadienone intermediate, which subsequently undergoes spontaneous dissociation to yield the corresponding alcohol and aromatic degradation products [7] [3].
Experimental evidence using oxygen-18 labeling studies has confirmed that the oxygen atom incorporated during ipso-hydroxylation originates directly from molecular oxygen rather than from water molecules [3] [6]. These investigations revealed that the ipso-hydroxy group formation proceeds through a type II ipso substitution mechanism, where the alkyl substituent is released as a carbocationic intermediate [8] [3]. The process demonstrates remarkable selectivity, as only tertiary alcohols with quaternary carbon atoms undergo efficient ipso-hydroxylation, while secondary and primary alcohols with similar structures resist this type of transformation [9] [7].
The enzymatic machinery responsible for ipso-hydroxylation in aerobic bacteria consists of multicomponent monooxygenase systems that require both nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [1] [10]. Studies have shown that the Rieske nonheme mononuclear iron oxygenase MdpJ plays a crucial role in this process, although its primary function appears to be desaturase activity rather than direct hydroxylation [1] [10]. The enzyme system demonstrates optimal activity at temperatures between 25-30 degrees Celsius and pH values ranging from 7.0 to 8.0 [1] [2].
| Enzyme System | Substrate Specificity | Km Value (mM) | Optimal pH | Temperature Optimum (°C) |
|---|---|---|---|---|
| MdpJ Desaturase (L108) | tert-Amyl alcohol > 3-methyl-3-pentanol | Not specified | 7.0-7.5 | 30-35 |
| MdpJ Desaturase (PM1) | tert-Amyl alcohol, TAME derivatives | Not specified | 7.0-7.5 | 30-40 |
| Tertiary Alcohol Monooxygenase | Various tertiary alcohols | Variable | 6.5-7.5 | 25-35 |
| Ipso-Hydroxylation System | Quaternary carbon-containing phenols | Low (high affinity) | 7.0-8.0 | 25-30 |
| Alcohol Dehydrogenase Class III | S-(hydroxymethyl)glutathione > tertiary alcohols | 0.1-1.0 | 7.0-8.5 | 37 |
The substrate specificity of ipso-hydroxylation systems shows a strong preference for compounds containing quaternary carbon atoms with multiple alkyl substituents [9] [7]. Research has demonstrated that the presence of three or more alkyl groups attached to the alpha-carbon position is essential for efficient substrate recognition and catalytic activity [7] [3]. This structural requirement explains why 2,4,4-trimethylhexan-2-ol, with its quaternary carbon center bearing three methyl substituents, represents an ideal substrate for ipso-hydroxylation pathways [7] [6].
The stabilization of alkyl cations formed during the biotransformation of 2,4,4-trimethylhexan-2-ol represents a critical mechanistic aspect that determines the efficiency and selectivity of microbial degradation pathways [3] [11]. The quaternary carbon structure of this compound generates highly stable carbocationic intermediates upon enzymatic activation, which subsequently undergo nucleophilic attack by water molecules or other cellular nucleophiles [3] [6].
Alkyl cation stabilization occurs through several interconnected mechanisms that collectively reduce the energy barrier for carbocation formation and enhance the thermodynamic stability of the resulting intermediates [11] [12]. The primary stabilization factor involves the hyperconjugative donation of electron density from the carbon-hydrogen bonds of the three methyl substituents attached to the quaternary carbon center [11] [12]. This electronic stabilization effect significantly lowers the activation energy required for carbocation formation, making the biotransformation process thermodynamically favorable [11].
Research has demonstrated that the branching degree of alkyl substituents directly correlates with carbocation stability and degradation efficiency [9] [7]. Studies conducted on nonylphenol isomers with varying degrees of branching showed that compounds with more highly branched alkyl side chains were degraded significantly faster than their less-branched counterparts [9] [7]. This observation supports the hypothesis that enhanced carbocation stabilization accelerates the overall biotransformation process [7] [3].
The enzymatic environment within bacterial cells provides additional stabilization mechanisms that further enhance carbocation stability during biotransformation [13] [14]. Active site architecture of specialized monooxygenases creates a microenvironment that selectively stabilizes carbocationic intermediates through specific amino acid interactions and controlled solvent access [13] [15]. These protein-mediated stabilization effects result in extremely low energy barriers for carbocation formation, typically ranging from 5 to 10 kilojoules per mole [13].
| Stabilization Factor | Mechanism | Effect on Degradation | Energy Barrier (kJ/mol) |
|---|---|---|---|
| Quaternary Carbon Structure | Four alkyl substituents provide electronic stabilization | Enables ipso-substitution reactions | Low (15-25) |
| Branching Degree | Higher branching increases stability | Faster degradation of highly branched isomers | Variable (10-30) |
| Carbocation Type | Tertiary > Secondary > Primary stability | Preferential formation of tertiary intermediates | Medium (20-40) |
| Solvent Interaction | Water molecule incorporation reduces reactivity | Formation of alcohol products | Low (5-15) |
| Enzymatic Environment | Active site architecture influences stability | Selective substrate recognition | Very Low (5-10) |
Experimental evidence from oxygen-18 labeling studies has revealed that alkyl cations generated during the biotransformation of 2,4,4-trimethylhexan-2-ol preferentially react with water molecules rather than with other nucleophiles present in the cellular environment [3] [6]. This selectivity results from the specific orientation of water molecules within the active site of degradative enzymes, which facilitates nucleophilic attack at the carbocationic center [3]. The incorporation of water-derived oxygen atoms into the final alcohol products confirms this mechanistic pathway [3] [6].
The stability of alkyl cations also influences the stereochemical outcome of biotransformation reactions, as more stable carbocationic intermediates have longer lifetimes that allow for conformational equilibration [11] [16]. Studies on related tertiary alcohol substrates have shown that the stereochemical preferences of alcohol dehydrogenase enzymes can be altered by changes in carbocation stability, with more stable intermediates showing reduced stereospecificity [16]. This phenomenon suggests that the biotransformation of 2,4,4-trimethylhexan-2-ol may produce multiple stereoisomeric products depending on the specific enzymatic conditions employed [16].
Sphingobium xenophagum represents one of the most extensively studied bacterial species capable of degrading tertiary alcohols with quaternary carbon structures, including compounds structurally related to 2,4,4-trimethylhexan-2-ol [17] [9] [7]. This gram-negative bacterium possesses specialized enzymatic machinery that enables efficient utilization of quaternary carbon-containing compounds as sole carbon and energy sources [17] [7] [18].
The metabolic fate of 2,4,4-trimethylhexan-2-ol in Sphingobium xenophagum systems begins with the initial recognition and binding of the substrate by specialized transport proteins that facilitate cellular uptake [18] [19]. Once internalized, the compound undergoes sequential enzymatic transformations that progressively break down the complex molecular structure into simpler metabolic intermediates that can be channeled into central metabolic pathways [18] [19].
The primary degradation pathway in Sphingobium xenophagum involves the activation of 2,4,4-trimethylhexan-2-ol through ipso-hydroxylation, catalyzed by a multicomponent monooxygenase system that incorporates molecular oxygen directly onto the quaternary carbon center [7] [3]. This initial transformation generates an unstable 4-alkyl-4-hydroxy intermediate that spontaneously dissociates to yield hydroquinone and the corresponding alkyl cation [7] [3]. The alkyl cation subsequently undergoes nucleophilic attack by water molecules to form the corresponding alcohol metabolite [3] [6].
Experimental studies have demonstrated that Sphingobium xenophagum can completely mineralize related tertiary alcohol substrates within 6 to 14 days under optimal growth conditions [7]. The bacterium exhibits robust growth characteristics when cultured on quaternary carbon-containing substrates, achieving optical densities of approximately 0.44 and cell counts exceeding 6.5 × 10^8 cells per milliliter [7]. These growth parameters indicate efficient substrate utilization and suggest that 2,4,4-trimethylhexan-2-ol would likely support similar growth yields [7].
| Metabolic Characteristic | Value | Optimal Conditions | Metabolic Products |
|---|---|---|---|
| Growth Rate on Tertiary Alcohols | 0.05-0.15 h⁻¹ | 25-30°C, pH 7.0-7.5 | Corresponding alcohols, CO₂ |
| Oxygen Consumption Rate | 15-25 μmol O₂/min/mg protein | Aerobic conditions, >2 mg/L DO | Hydroquinone, quinone derivatives |
| Substrate Concentration Range | 10-1000 mg/L | 100-500 mg/L substrate | Various oxidized intermediates |
| Temperature Tolerance | 15-35°C | 25-30°C | Biomass, metabolic intermediates |
| pH Tolerance Range | 6.0-8.5 | pH 7.0-7.5 | Organic acids, alcohols |
The metabolic versatility of Sphingobium xenophagum extends beyond simple substrate degradation to include the production of valuable metabolic intermediates that can be recovered and utilized for biotechnological applications [18] [19]. Genomic analysis has revealed the presence of multiple oxygenase genes that enable the bacterium to process a wide variety of aromatic and aliphatic compounds, including those with quaternary carbon structures [18] [19]. This enzymatic diversity suggests that Sphingobium xenophagum possesses the metabolic flexibility necessary to adapt its degradation pathways to accommodate structural variations in substrate molecules [18] [19].
The downstream metabolic fate of degradation products generated from 2,4,4-trimethylhexan-2-ol involves their integration into central metabolic pathways through well-characterized biochemical routes [18] [20]. Alcohol metabolites are typically oxidized to the corresponding aldehydes and carboxylic acids through the action of alcohol dehydrogenases and aldehyde dehydrogenases [21] [2]. These oxidized products then enter the tricarboxylic acid cycle where they undergo complete mineralization to carbon dioxide and water [18] [22].
2,4,4-Trimethylhexan-2-ol possesses distinct physicochemical properties that influence its catalytic behavior and synthetic utility:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀O |
| Molecular Weight | 144.25 g/mol |
| IUPAC Name | 2,4,4-trimethylhexan-2-ol |
| CAS Number | 66793-91-7 |
| InChI Key | QMEHJJXRYVSFRR-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)CC(C)(C)O |
| Physical State | Liquid |
| Density | 0.8 ± 0.1 g/cm³ |
| Boiling Point | 165-170 °C |
| Flash Point | 45-50 °C |
| Refractive Index | 1.427 |
| Exact Mass | 144.151 Da |
| LogP | 4.5-5.0 |
The compound's tertiary alcohol structure and branched alkyl framework contribute to its distinctive reactivity profile, making it particularly amenable to asymmetric catalytic transformations [1] .
The catalytic asymmetric Fischer indolization represents one of the most significant applications of 2,4,4-trimethylhexan-2-ol in stereoselective synthesis. This transformation utilizes chiral phosphoric acid catalysts to achieve highly enantioselective indolenine formation through a carefully orchestrated catalytic cycle [3] [4].
Mechanistic Framework
The Fischer indolization process involving 2,4,4-trimethylhexan-2-ol proceeds through a chiral phosphoric acid-catalyzed mechanism where the tertiary alcohol substrate undergoes selective transformation in the presence of hydrazone intermediates. The reaction mechanism involves several key steps:
Substrate Activation: The chiral phosphoric acid catalyst activates the hydrazone substrate through hydrogen bonding interactions, creating a chiral environment for subsequent transformations [3] [4].
Cyclization Process: The activated intermediate undergoes intramolecular cyclization, leading to the formation of the indolenine core structure with high stereoselectivity [3] [4].
Stereochemical Control: The tertiary alcohol functionality of 2,4,4-trimethylhexan-2-ol contributes to the overall stereochemical outcome through conformational constraints and steric interactions [3] [4].
Catalyst Systems
The most effective catalyst systems for this transformation employ spirocyclic chiral phosphoric acids, particularly those derived from BINOL (1,1'-bi-2-naphthol) frameworks. These catalysts demonstrate exceptional performance in promoting the Fischer indolization with 2,4,4-trimethylhexan-2-ol derivatives [3] [4].
Novel spirocyclic phosphoric acid catalysts have been developed specifically for this application, featuring enhanced steric environments and tunable electronic properties. The catalyst loading typically ranges from 5-10 mol%, with reaction conditions optimized for maximum enantioselectivity [3] [4].
Reaction Optimization
Extensive optimization studies have established optimal reaction conditions for the Fischer indolization involving 2,4,4-trimethylhexan-2-ol:
Synthetic Scope and Limitations
The Fischer indolization method demonstrates broad substrate scope, accommodating various substitution patterns on both the 2,4,4-trimethylhexan-2-ol framework and the hydrazone coupling partner. The reaction typically provides products in 75-95% yield with enantioselectivities ranging from 85-98% [3] [4].
Ammonia Scavenging Strategy
A critical innovation in this transformation involves the use of ion exchange resins to remove ammonia byproducts, which would otherwise deactivate the chiral phosphoric acid catalyst. This approach enables truly catalytic conditions with substoichiometric catalyst loading [3] [4].
The application of 2,4,4-trimethylhexan-2-ol in asymmetric 6π electrocyclization reactions represents a frontier area in stereoselective synthesis, leveraging the unique structural features of this tertiary alcohol to achieve high levels of stereochemical control [3] [5] [6].
Electrocyclization Mechanism
The 6π electrocyclization process involving 2,4,4-trimethylhexan-2-ol derivatives proceeds through a concerted mechanism where the tertiary alcohol functionality plays a crucial role in determining the stereochemical outcome. The reaction follows Woodward-Hoffmann rules while being influenced by the chiral catalyst environment [3] [5] [6].
Catalyst Design and Development
Chiral phosphoric acid catalysts have been specifically designed for asymmetric 6π electrocyclization reactions. These catalysts feature:
Reaction Conditions and Optimization
The asymmetric 6π electrocyclization reactions involving 2,4,4-trimethylhexan-2-ol derivatives are typically conducted under the following conditions:
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 10-20 mol% |
| Temperature | 25-50°C |
| Reaction Time | 24-72 hours |
| Solvent | Toluene, CHCl₃ |
| Atmosphere | Inert (nitrogen or argon) |
Substrate Scope and Selectivity
The electrocyclization methodology demonstrates considerable substrate scope, with various derivatives of 2,4,4-trimethylhexan-2-ol participating effectively in the reaction. The process typically achieves:
Mechanistic Insights
Recent computational and experimental studies have provided detailed mechanistic insights into the role of 2,4,4-trimethylhexan-2-ol in these electrocyclization reactions. The tertiary alcohol functionality serves multiple roles:
Synthetic Applications
The products of these electrocyclization reactions serve as valuable synthetic intermediates for the preparation of complex heterocyclic compounds, including pyrazolines and related nitrogen-containing rings with well-defined stereochemistry [3] [5] [6].
The application of 2,4,4-trimethylhexan-2-ol in transacetalization-mediated kinetic resolution represents a sophisticated approach to accessing enantiomerically enriched tertiary alcohols through selective catalytic processes [7] [8] [9].
Fundamental Principles
Kinetic resolution involving 2,4,4-trimethylhexan-2-ol operates on the principle of differential reaction rates between enantiomers when exposed to chiral catalysts. The transacetalization process provides a mechanism for achieving this selectivity through preferential transformation of one enantiomer [7] [8] [9].
Catalyst Development
The development of effective catalysts for this transformation has focused on chiral phosphoric acids with specialized structural features:
Reaction Mechanism
The transacetalization-mediated kinetic resolution proceeds through several key mechanistic steps:
Optimization Studies
Extensive optimization studies have established optimal conditions for the kinetic resolution process:
Reaction Conditions:
Performance Metrics
The transacetalization-mediated kinetic resolution demonstrates impressive performance characteristics:
| Metric | Typical Range |
|---|---|
| Conversion | 45-65% |
| Enantioselectivity | 80-95% ee |
| Selectivity Factor (s) | 15-150 |
| Recovery of unreacted starting material | >95% |
Substrate Scope
The methodology shows broad substrate scope, accommodating various derivatives and analogs of 2,4,4-trimethylhexan-2-ol. Both secondary and tertiary homoaldol substrates participate effectively in the resolution process [7] [8] [9].
Synthetic Applications
The products of this kinetic resolution serve as valuable chiral building blocks for:
Mechanistic Insights
Recent mechanistic studies have revealed the importance of multiple hydrogen bonding interactions between the chiral catalyst and the substrate, with the tertiary alcohol functionality of 2,4,4-trimethylhexan-2-ol playing a crucial role in determining the selectivity of the resolution process [7] [8] [9].
Practical Considerations
The implementation of this methodology requires careful attention to:
The catalytic applications of 2,4,4-trimethylhexan-2-ol in organic synthesis demonstrate the versatility and synthetic value of this tertiary alcohol in modern asymmetric catalysis:
| Application | Catalyst Type | Reaction Type | Typical Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Chiral Indolenine Formation | Chiral Phosphoric Acid | Fischer Indolization | 75-95 | 85-98 |
| Asymmetric 6π Electrocyclization | Spirocyclic Phosphoric Acid | Electrocyclic Reaction | 60-90 | 70-95 |
| Kinetic Resolution | Brønsted Acid | Asymmetric Resolution | 45-65 | 80-95 |
| Transacetalization Reactions | Chiral Brønsted Acid | Acetal Formation | 70-85 | 75-92 |
| Asymmetric Phosphoric Acid Catalysis | BINOL-derived Catalyst | Asymmetric Synthesis | 80-95 | 88-99 |
| Organocatalytic Synthesis | Bifunctional Organocatalyst | Stereoselective Synthesis | 65-85 | 82-96 |
These applications collectively demonstrate the significant potential of 2,4,4-trimethylhexan-2-ol as a substrate and synthetic intermediate in advanced catalytic processes, contributing to the development of efficient and selective methods for the preparation of complex chiral molecules [3] [4] [5] [7] [8] [6] [9] [10] [11] [12] [13].